3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine
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Overview
Description
3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine ring substituted with a trifluoromethyl pyridine and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with an additional oxygen-containing group, while substitution could introduce a different functional group in place of an existing one.
Scientific Research Applications
3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action for 3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperazine and pyridazine components.
Pyridazinone: Contains the pyridazine ring but differs in other substituents and functional groups.
Uniqueness
3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine is unique due to its combination of a trifluoromethyl pyridine, piperazine, and pyridazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-11-5-6-14(21-20-11)23-9-7-22(8-10-23)13-4-2-3-12(19-13)15(16,17)18/h2-6H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDCIBWCOLXDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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